Product packaging for 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one(Cat. No.:CAS No. 960299-32-5)

3-Bromo-6-chloro-1-methylpyridin-2(1H)-one

Cat. No.: B2536293
CAS No.: 960299-32-5
M. Wt: 222.47
InChI Key: OCLAGCKEZUTYND-UHFFFAOYSA-N
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Description

3-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C6H5BrClNO and its molecular weight is 222.47. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrClNO B2536293 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one CAS No. 960299-32-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-chloro-1-methylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClNO/c1-9-5(8)3-2-4(7)6(9)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCLAGCKEZUTYND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=C(C1=O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

General Overview of Pyridinone Heterocycles: Structure, Reactivity, and Significance

Pyridinones are a class of six-membered heterocyclic compounds containing a nitrogen atom and a carbonyl group within the ring. nih.gov Depending on the relative positions of the nitrogen and the carbonyl moiety, they can exist as two primary regioisomers: 2-pyridinones and 4-pyridinones. nih.gov A key structural feature of these molecules is the tautomeric equilibrium between the pyridinone (lactam) form and the hydroxypyridine (lactim) form. For 2-hydroxypyridine (B17775), the equilibrium overwhelmingly favors the 2(1H)-pyridone structure, which benefits from the stability of a strong carbon-oxygen double bond while retaining its aromatic character. gcwgandhinagar.comnih.gov This aromaticity is achieved through the delocalization of six π-electrons, with the nitrogen atom's lone pair participating in the π-system. gcwgandhinagar.com

The reactivity of pyridinones is diverse. The presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the parent scaffold allows them to engage in various intermolecular interactions. nih.govnih.gov They can undergo electrophilic aromatic substitution, although the pyridine (B92270) ring is generally less reactive than benzene (B151609) towards electrophiles. gcwgandhinagar.com Conversely, they are good substrates for nucleophilic substitution reactions. gcwgandhinagar.com The ability of pyridinones to act as bioisosteres for amides, phenols, and other cyclic systems has made them a cornerstone in drug design, contributing to improved properties such as water solubility and metabolic stability. nih.govnih.gov

The Role of Halogenation in Modulating Pyridinone Scaffold Properties and Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the pyridinone scaffold is a widely employed strategy to fine-tune its electronic, steric, and lipophilic properties. Halogens are highly electronegative and can exert strong inductive effects, influencing the electron density distribution within the ring. This, in turn, modulates the reactivity of the pyridinone system. For instance, halogenation can render the ring more susceptible to nucleophilic attack by withdrawing electron density.

Positioning of 3 Bromo 6 Chloro 1 Methylpyridin 2 1h One Within Contemporary Pyridinone Research

3-Bromo-6-chloro-1-methylpyridin-2(1H)-one is a dihalogenated pyridinone that serves as a valuable building block in organic synthesis. Its structure features two different halogen atoms at positions 3 and 6, and a methyl group on the nitrogen atom. This specific arrangement of substituents provides multiple reactive sites for further chemical transformations.

The presence of both a bromine and a chlorine atom on the same ring is of particular interest for selective cross-coupling reactions. researchgate.net In transition metal-catalyzed reactions, such as Suzuki or Buchwald-Hartwig couplings, the differential reactivity of the carbon-bromine and carbon-chlorine bonds can be exploited to achieve regioselective functionalization. nih.gov Typically, the carbon-bromine bond is more reactive and will undergo oxidative addition to the metal catalyst more readily than the carbon-chlorine bond. nih.gov This allows for the sequential introduction of different substituents at the 3- and 6-positions, enabling the synthesis of complex and unsymmetrically substituted pyridinone derivatives.

The N-methylation of the pyridinone ring prevents tautomerization and locks the molecule in the pyridin-2-one form. This can be advantageous in synthetic applications where the presence of the N-H proton might interfere with certain reagents or reaction conditions. The properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC6H5BrClNO
Molecular Weight222.47 g/mol
CAS Number960299-32-5

Academic and Research Significance of Multi Halogenated Heterocyclic Systems

Retrosynthetic Analysis and Key Disconnections for the this compound Core

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available precursors. For this compound, the primary disconnections involve the carbon-halogen and nitrogen-carbon bonds.

The most logical retrosynthetic pathway involves sequential halogenation. The C-Br and C-Cl bonds are key disconnections. Given the electronic nature of the pyridin-2(1H)-one ring, electrophilic aromatic substitution is a primary consideration for introducing the bromine atom. The chlorine atom at the 6-position is often introduced during the synthesis of the pyridinone ring itself or via nucleophilic substitution on a precursor.

A plausible retrosynthetic route is as follows:

C-Br Disconnection: The bromine at the 3-position can be disconnected via an electrophilic aromatic substitution (EAS) reaction. This points to 6-chloro-1-methylpyridin-2(1H)-one as a key precursor. The electron-rich nature of the pyridinone ring facilitates bromination at the C3 and C5 positions.

N-CH₃ Disconnection: The bond between the nitrogen and the methyl group can be disconnected, suggesting an N-alkylation step. This leads back to 6-chloro-2-hydroxypyridine (the pyridone tautomer).

C-Cl Disconnection: The chlorine atom at the 6-position can be traced back to a precursor like 2,6-dichloropyridine , which can be formed from pyridine (B92270) itself.

This analysis suggests a forward synthesis commencing with a pre-functionalized pyridine ring, followed by formation of the pyridone, N-methylation, and a final regioselective bromination.

Precursor Synthesis and Regioselective Functionalization Approaches

The synthesis of the key precursor, 6-chloro-1-methylpyridin-2(1H)-one, is a critical step. One established route begins with the hydrolysis of 2,6-dichloropyridine. This precursor can be synthesized by the chlorination of pyridine under specific conditions. The subsequent selective hydrolysis of one chlorine atom is possible due to the different reactivity of the C2 and C6 positions.

A reported method involves the hydrolysis of 2,6-dichloropyridine using a base under pressure to yield 6-chloro-2(1H)-pyridinol (also known as 6-chloro-2-hydroxypyridine). researchgate.net The reaction proceeds with high yield, providing the core pyridone structure. researchgate.net

Once 6-chloro-2(1H)-pyridinol is obtained, the N-methyl group is introduced. The deprotonation of a pyridone with a base creates an ambident nucleophile that can react with an electrophile at either the nitrogen or the oxygen atom. mdpi.com To achieve selective N-methylation, specific reaction conditions are employed, often using a methylating agent like methyl iodide or dimethyl sulfate in the presence of a suitable base.

Precursor Synthesis StepReactantsConditionsProductYield
Hydrolysis 2,6-Dichloropyridine, BaseUnder pressure6-chloro-2(1H)-pyridinol85% researchgate.net
N-Methylation 6-chloro-2(1H)-pyridinol, Methylating Agent (e.g., CH₃I), BaseVaries6-chloro-1-methylpyridin-2(1H)-one-

Direct Halogenation Strategies for Pyridinone Derivatives

Direct halogenation is a fundamental strategy for functionalizing pyridinone rings. The regioselectivity is governed by the electronic properties of the heterocyclic system. The pyridin-2-one core is an electron-rich system, making it susceptible to electrophilic aromatic substitution, particularly at the C3 and C5 positions. rsc.org

The bromination of pyridinone substrates typically proceeds with high regioselectivity. The presence of the carbonyl group and the ring nitrogen directs electrophiles to the C3 and C5 positions. For a precursor like 6-chloro-1-methylpyridin-2(1H)-one, the C5 position is sterically hindered and electronically influenced by the adjacent chlorine atom, favoring substitution at the C3 position.

N-Bromosuccinimide (NBS) is a widely used reagent for the mild and regioselective bromination of activated aromatic and heterocyclic compounds. nih.govresearchgate.net The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane at or below room temperature. nih.gov Studies on activated pyridines, including hydroxypyridines (the tautomeric form of pyridinones), show that bromination with NBS is highly efficient and regioselective. researchgate.net

SubstrateBrominating AgentSolventConditionsProductYield
2-Hydroxypyridine (B17775)NBS (1 equiv.)CH₂Cl₂Room Temp3-Bromo-2-hydroxypyridine & 5-Bromo-2-hydroxypyridine100% (45:55 mixture) researchgate.net
2-HydroxypyridineNBS (2 equiv.)CH₂Cl₂Room Temp3,5-Dibromo-2-hydroxypyridine97% researchgate.net
Anisole derivativeNBS (1 equiv.)Acetonitrile0°C to Room TempMonobrominated product- nih.gov

Direct regioselective chlorination of the pyridinone ring can be more challenging than bromination. Often, the chlorine atom is incorporated during the synthesis of the heterocyclic core, as described in Section 2.2, by starting with a pre-chlorinated precursor like 2,6-dichloropyridine. researchgate.net

However, methods for direct chlorination exist, often involving pyridine N-oxides which exhibit activated reactivity at the 2- and 4-positions toward both nucleophilic and electrophilic substitution. researchgate.net For pyridinones, reagents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) can be used, though controlling regioselectivity can be difficult and may lead to mixtures of products. For the synthesis of the target compound, building from a 6-chloro-substituted precursor is the more controlled and common approach.

Sequential Halogenation Protocols for Dual Substitution

The most effective route to this compound involves a sequential halogenation protocol. This strategy leverages the robust synthesis of a monochlorinated precursor followed by a highly regioselective bromination step.

The proposed synthetic sequence is:

Synthesis of 6-chloro-2(1H)-pyridinol: Hydrolysis of 2,6-dichloropyridine.

N-methylation: Reaction of the resulting pyridone with a methylating agent to form 6-chloro-1-methylpyridin-2(1H)-one.

Regioselective Bromination: Electrophilic bromination of the methylated precursor at the C3 position using N-bromosuccinimide (NBS).

This stepwise approach ensures maximum control over the position of each halogen, avoiding the formation of undesired regioisomers that can occur if a non-substituted pyridinone is subjected to mixed halogenating agents.

One-Pot Synthetic Routes to Polyhalogenated Pyridinones

One-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, offer significant advantages in terms of efficiency, time, and resource management. Several one-pot methods for the synthesis of substituted pyridone derivatives have been developed. mdpi.comnih.govrsc.org These often involve multi-component reactions where acyclic precursors are combined to form the pyridone ring in a single step. nih.govrsc.org

While a specific one-pot synthesis for this compound is not prominently reported, the principles can be applied. For example, a one-pot halogenation of pyridine itself has been achieved through a ring-opening, halogenation, ring-closing sequence involving Zincke imine intermediates. chemrxiv.orgnih.gov This strategy allows for the transformation of an electron-deficient pyridine into a reactive alkene-like intermediate that readily undergoes halogenation. chemrxiv.org Adapting such a methodology to a pyridinone substrate or incorporating halogenated building blocks into a multi-component pyridone synthesis could provide a more direct, albeit complex, route to the target compound.

Catalytic and Transition Metal-Mediated Approaches in Pyridinone Synthesis

Traditional methods for the halogenation of pyridinone rings often rely on harsh electrophilic aromatic substitution conditions, which can lead to a mixture of regioisomers and are not always suitable for complex molecules. Modern transition metal-catalyzed reactions offer milder conditions and greater control over selectivity, providing powerful tools for the synthesis of specifically substituted pyridinones.

One plausible catalytic strategy for the synthesis of this compound involves the direct C-H activation and subsequent halogenation of a suitable precursor, such as 6-chloro-1-methylpyridin-2(1H)-one. Transition metals like palladium and ruthenium have been shown to catalyze the C-H halogenation of various aromatic and heteroaromatic compounds. For instance, palladium-catalyzed ortho-halogenation using a directing group can achieve high regioselectivity. In the context of the pyridinone ring, the carbonyl group or the ring nitrogen could potentially direct a metal catalyst to a specific C-H bond. Ruthenium catalysts have been reported for the meta-selective C-H bromination of 2-phenylpyridine derivatives, which suggests that achieving the desired 3-position functionalization on a pyridinone ring might be feasible with the appropriate catalytic system.

Another viable approach is the regioselective functionalization of a di-halogenated pyridinone precursor. For example, a 3,6-dibromo-1-methylpyridin-2(1H)-one or a similar dihalo-derivative could undergo a selective halogen exchange or a transition metal-catalyzed cross-coupling reaction. The differential reactivity of bromine and chlorine atoms can be exploited to achieve selective functionalization. Palladium-catalyzed reactions, such as Sonogashira or Suzuki couplings, have been successfully employed for the regioselective synthesis of substituted 2-pyrones from di-bromo precursors, indicating that a similar strategy could be applied to the synthesis of the target pyridinone.

Below is a hypothetical data table outlining plausible conditions for such catalytic approaches, based on analogous reactions reported in the literature for similar heterocyclic systems.

Catalytic ApproachPrecursorCatalyst/LigandHalogen SourceSolventTemperature (°C)Potential Advantages
Palladium-Catalyzed C-H Bromination6-chloro-1-methylpyridin-2(1H)-onePd(OAc)₂ / Pyridine-type ligandN-Bromosuccinimide (NBS)1,2-Dichloroethane (DCE)80-120Direct functionalization of a readily available precursor.
Ruthenium-Catalyzed C-H Bromination6-chloro-1-methylpyridin-2(1H)-one[{Ru(p-cymene)Cl₂}₂]Tetrabutylammonium tribromideTrifluoroethanol (TFE)100Potential for high meta-selectivity (3-position).
Palladium-Catalyzed Halogen Exchange3,6-dibromo-1-methylpyridin-2(1H)-onePdCl₂(PPh₃)₂CuClDimethylformamide (DMF)120-150Exploits differential reactivity of halogen atoms.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

The successful implementation of a synthetic route on a larger scale hinges on the careful optimization of reaction conditions to maximize yield, purity, and efficiency while ensuring safety and cost-effectiveness. For the catalytic synthesis of this compound, several parameters would need to be systematically investigated.

Catalyst and Ligand Selection: The choice of the transition metal catalyst and the coordinating ligand is paramount. For palladium-catalyzed C-H activation, various phosphine-based or nitrogen-based ligands can be screened to enhance catalytic activity and selectivity. The electronic and steric properties of the ligand can significantly influence the outcome of the reaction.

Solvent and Temperature: The reaction solvent can affect the solubility of reagents and the stability of catalytic intermediates. A range of aprotic and protic solvents should be evaluated. Temperature is another critical parameter that can impact reaction rates and selectivity. Optimization studies would involve running the reaction at various temperatures to find the optimal balance between reaction time and the formation of byproducts.

Reagent Concentration and Stoichiometry: The concentration of the reactants and the stoichiometry of the catalyst and halogenating agent are key factors. A higher catalyst loading may increase the reaction rate but also the cost. The amount of the halogenating agent needs to be carefully controlled to avoid over-halogenation or other side reactions.

Scalability and Process Intensification: For scalable synthesis, moving from batch to continuous flow processing can offer significant advantages. Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for highly exothermic or hazardous reactions. A packed-bed reactor containing a heterogeneous catalyst could be employed for a continuous synthesis of the target compound, facilitating catalyst recovery and product purification.

The following table summarizes key parameters for optimization and their potential impact on the synthesis.

ParameterVariables to be TestedPotential Impact on Reaction Outcome
Catalyst SystemDifferent palladium or ruthenium precursors; various phosphine, N-heterocyclic carbene (NHC), or pyridine-based ligands.Influences reaction rate, regioselectivity, and overall yield.
SolventAprotic polar (e.g., DMF, DMAc), nonpolar (e.g., Toluene, Dioxane), and protic (e.g., TFE, Acetic Acid) solvents.Affects solubility, catalyst stability, and reaction kinetics.
TemperatureRange from room temperature to reflux conditions (e.g., 25 °C to 150 °C).Impacts reaction rate, selectivity, and potential for side reactions.
Reaction TimeMonitoring the reaction progress over time (e.g., 1 to 24 hours).Determines the point of maximum conversion and minimizes product degradation.
Base/AdditiveInorganic bases (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., Et₃N, DBU); acid additives.Can be crucial for catalyst activation and regeneration in the catalytic cycle.
Process TechnologyBatch reaction vs. continuous flow microreactor.Enhances scalability, safety, and process control.

Nucleophilic Aromatic Substitution (SNA) on the Pyridinone Ring

The electron-deficient nature of the pyridinone ring, amplified by the presence of two electron-withdrawing halogen substituents, makes this compound a prime candidate for nucleophilic aromatic substitution (SNA) reactions. This section explores the reactivity at both the bromine- and chlorine-substituted positions.

Reactivity at the Bromine-Substituted Position (C3)

The carbon-bromine bond at the C3 position is a potential site for nucleophilic attack. In general, the reactivity of aryl halides in SNA reactions is influenced by both the nature of the halogen and the electronic environment of the ring. While bromine is a good leaving group, the position of substitution on the pyridinone ring plays a crucial role. For SNA reactions to proceed readily, the leaving group should ideally be positioned ortho or para to a strong electron-withdrawing group. In this compound, the carbonyl group at C2 exerts an electron-withdrawing effect, which can activate adjacent positions.

Studies on related halopyridines suggest that the C3 position is less activated towards traditional SNA compared to positions ortho or para to the ring nitrogen or other activating groups. However, under forcing conditions or with highly reactive nucleophiles, substitution at C3 can be achieved.

Reactivity at the Chlorine-Substituted Position (C6)

The chlorine atom at the C6 position is situated para to the carbonyl group and ortho to the ring nitrogen, both of which are electron-withdrawing. This positioning significantly activates the C6 position towards nucleophilic attack. The general trend for leaving group ability in SNA reactions is F > Cl > Br > I, which is counterintuitive to bond strength but is explained by the stability of the intermediate Meisenheimer complex. Despite chlorine being a better leaving group than bromine in many SNA scenarios, the electronic activation at the C6 position is the dominant factor governing its reactivity in this substrate.

Research on the regioselectivity of nucleophilic aromatic substitution in 3-substituted 2,6-dichloropyridines has shown that the nature of the substituent at the 3-position can direct the incoming nucleophile to either the 2- or 6-position. researchgate.net For instance, bulky substituents at C3 tend to direct nucleophilic attack to the sterically less hindered C6 position. researchgate.net

Competitive Selectivity in Dual Halogenated Systems

In a molecule with two different halogen atoms, the site of nucleophilic substitution is determined by a combination of factors including the intrinsic leaving group ability of the halogens and the electronic activation at each position. In the case of this compound, the C6 position is electronically more activated for SNA due to its para relationship to the carbonyl group and ortho relationship to the ring nitrogen.

Therefore, it is generally expected that nucleophilic attack will preferentially occur at the C6 position, leading to the displacement of the chloride ion. This selectivity allows for the sequential functionalization of the pyridinone ring, where the C6 position can be modified via SNA, leaving the C3-bromo substituent available for subsequent transformations, such as organometallic cross-coupling reactions.

Organometallic Coupling Reactions at Halogenated Sites

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds under these conditions allows for selective and sequential functionalization.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound with an organic halide in the presence of a palladium catalyst and a base, is a cornerstone of modern organic synthesis. nih.govlibretexts.org A key principle governing the selectivity in dihalogenated substrates is the relative reactivity of the carbon-halogen bonds in the oxidative addition step of the catalytic cycle. The generally accepted order of reactivity is C-I > C-Br > C-OTf > C-Cl. libretexts.org

This reactivity trend predicts that in this compound, the carbon-bromine bond at the C3 position will react preferentially over the carbon-chlorine bond at the C6 position in a Suzuki-Miyaura coupling. This selective reactivity has been observed in studies of other dihalopyridines. studfile.net This allows for the introduction of an aryl or vinyl group at the C3 position while leaving the C6-chloro substituent intact for further manipulation.

Below is an illustrative data table for a typical Suzuki-Miyaura coupling reaction at the C3 position.

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃1,4-Dioxane92
33-Thienylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene88

Note: The data in this table is representative of typical Suzuki-Miyaura cross-coupling reactions and is for illustrative purposes.

Sonogashira Cross-Coupling Reactions

The Sonogashira coupling is a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, typically in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Similar to the Suzuki-Miyaura coupling, the selectivity of the Sonogashira reaction on dihalogenated substrates is governed by the relative reactivity of the carbon-halogen bonds.

Consequently, the C-Br bond at the C3 position of this compound is expected to be more reactive than the C-Cl bond at the C6 position. This allows for the selective introduction of an alkynyl group at the C3 position. The resulting 3-alkynyl-6-chloro-1-methylpyridin-2(1H)-one can then be subjected to further functionalization at the C6 position. The mechanism of the Sonogashira coupling is well-established and proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org

An illustrative data table for a typical Sonogashira cross-coupling reaction at the C3 position is provided below.

EntryTerminal AlkynePalladium CatalystCopper Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF90
2TrimethylsilylacetylenePd(PPh₃)₄CuIPiperidineDMF87
31-HexynePd(OAc)₂/XPhosCuIDIPAToluene82

Note: The data in this table is representative of typical Sonogashira cross-coupling reactions and is for illustrative purposes.

Electrophilic Substitution and Functionalization Reactions on the Pyridinone Nucleus

The pyridin-2(1H)-one ring is generally considered an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, in the case of this compound, the electronic landscape is significantly altered by the presence of two strongly deactivating halogen substituents. Both the bromine and chlorine atoms withdraw electron density from the ring via induction, reducing its nucleophilicity and making electrophilic attack more difficult.

The directing effects of the substituents must also be considered. The carbonyl group at C2 and the nitrogen at position 1 are key directors, while the halogens also exert an influence. Any potential electrophilic substitution would likely require harsh reaction conditions, and the regiochemical outcome would be a complex interplay of the electronic and steric effects of all substituents.

Reductive Pathways for Halogen Removal

Reductive dehalogenation, specifically the removal of the bromine atom, has been observed as a competing pathway during palladium-catalyzed cross-coupling reactions of similar pyridinium (B92312) salts. researchgate.net This process, also known as hydrodehalogenation, results in the replacement of a halogen atom with a hydrogen atom.

This transformation can occur through several mechanisms. In the context of catalytic coupling reactions, it may proceed via the formation of a hydride species from the solvent or other reagents, which then reductively cleaves the carbon-halogen bond. Alternatively, catalytic hydrogenation using a palladium catalyst and a hydrogen source (like H₂ gas or a transfer hydrogenation reagent) could selectively remove the more reactive C-Br bond. This inherent reactivity highlights the importance of carefully controlling reaction conditions to favor the desired cross-coupling pathway over reductive dehalogenation.

Rearrangement Reactions and Tautomerism Studies of the Pyridinone Scaffold

Tautomerism is a key feature of many pyridinone systems. N-unsubstituted 2-pyridinones exist in a tautomeric equilibrium with their 2-hydroxypyridine form. wuxibiology.com However, in this compound, the presence of the methyl group on the nitrogen atom prevents this lactam-lactim tautomerism. The compound is "locked" in the pyridin-2(1H)-one form. siftdesk.orgwayne.edu Despite being fixed as a lactam, the molecule possesses significant resonance stabilization, with delocalization of the nitrogen lone pair and the pi-electrons of the ring.

Significant molecular rearrangement reactions are not commonly reported for this specific pyridinone scaffold under typical synthetic conditions. The stability of the substituted pyridinone core generally disfavors skeletal rearrangements.

Kinetic and Thermodynamic Aspects of this compound Transformations

The kinetics of transformations involving this compound are dominated by the differing strengths of the C-Br and C-Cl bonds. The C-Br bond has a lower bond dissociation energy (approximately 280 kJ/mol) compared to the C-Cl bond (approximately 340 kJ/mol).

This difference is particularly evident in the rate-determining step of many palladium-catalyzed cross-coupling reactions: oxidative addition. The Pd(0) catalyst inserts into the carbon-halogen bond, and this process occurs much more rapidly for the weaker, more polarizable C-Br bond than for the C-Cl bond. This kinetic difference is the basis for the site-selectivity observed in Stille and Buchwald-Hartwig reactions, allowing for functionalization at C3 while leaving the C6-Cl bond intact.

Thermodynamically, cross-coupling reactions are typically designed to be exergonic, driving the reaction toward the formation of the more stable C-C or C-N bond at the expense of the C-Br bond.

Mechanistic Elucidation through Isotopic Labeling and Reaction Intermediate Analysis

Understanding the precise mechanisms of reactions involving this compound can be achieved through advanced analytical techniques. Isotopic labeling is a powerful tool for this purpose. nih.govresearchgate.net For instance, in a Buchwald-Hartwig amination, using an amine labeled with ¹⁵N would allow for the unequivocal tracking of the nitrogen atom throughout the catalytic cycle via NMR spectroscopy or mass spectrometry. Similarly, synthesizing the pyridinone with a ¹³C-labeled carbon at the C3 position could provide insight into the oxidative addition and reductive elimination steps by observing changes in coupling constants and chemical shifts in ¹³C NMR. researchgate.net

The analysis of reaction intermediates, while challenging due to their often transient nature, is also crucial. Techniques such as low-temperature NMR spectroscopy could be employed to observe and characterize key species in the catalytic cycle, such as the initial Pd(0)-phosphine complex, the oxidative addition product [Ar-Pd(II)(Br)L₂], and subsequent intermediates following aminé coordination or transmetalation. These studies provide direct evidence for the proposed mechanistic pathways and help in optimizing reaction conditions. researchgate.net

Site-Selective Introduction of Diverse Functional Groups at C3 and C6

The distinct electronic nature and reactivity of the bromine and chlorine substituents on the this compound ring allow for a high degree of control in its functionalization. The C-Br bond at the C3 position is generally more susceptible to palladium-catalyzed cross-coupling reactions, while the C-Cl bond at the C6 position is more prone to nucleophilic aromatic substitution (SNAr). This differential reactivity is the foundation for the site-selective introduction of a wide array of functional groups.

At the C3 position , the bromine atom serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds with a high degree of precision. For instance, Suzuki-Miyaura coupling with boronic acids or their esters can introduce aryl, heteroaryl, or alkyl groups. Similarly, Sonogashira coupling with terminal alkynes provides a direct route to alkynylated pyridinones, and Buchwald-Hartwig amination can be employed to install primary or secondary amines.

Conversely, the C6 position , activated by the electron-withdrawing nature of the pyridinone carbonyl and the adjacent nitrogen atom, is the primary site for nucleophilic aromatic substitution. The chlorine atom can be displaced by a variety of nucleophiles, including alkoxides, thiolates, and amines, to introduce a diverse range of substituents. The reaction conditions for these transformations can often be tuned to favor substitution at C6 without affecting the C3-bromo substituent, further highlighting the opportunities for selective derivatization.

Table 1: Representative Site-Selective Functionalization Reactions

PositionReaction TypeReagents and ConditionsResulting Functional Group
C3Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/water)Aryl
C3Sonogashira CouplingTerminal alkyne, Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF)Alkynyl
C3Buchwald-Hartwig AminationAmine, Pd catalyst (e.g., Pd₂(dba)₃), ligand (e.g., BINAP), base (e.g., NaOtBu), solvent (e.g., toluene)Amino
C6Nucleophilic Aromatic SubstitutionSodium methoxide, methanol, heatMethoxy
C6Nucleophilic Aromatic SubstitutionSodium thiophenoxide, DMF, heatPhenylthio
C6Nucleophilic Aromatic SubstitutionAniline, base (e.g., K₂CO₃), DMSO, heatAnilino

Exploration of Multi-Component Reactions Involving the Pyridinone Core

While specific examples involving this compound in multi-component reactions (MCRs) are not extensively documented in the literature, the functional handles present on the molecule suggest its potential as a valuable substrate in such transformations. MCRs, which involve the combination of three or more starting materials in a single synthetic operation, offer a powerful strategy for the rapid generation of molecular complexity.

For instance, the C3-alkynyl derivatives, synthesized via Sonogashira coupling, could potentially participate in A³-coupling reactions (aldehyde, alkyne, amine) to generate propargylamines. Furthermore, the introduction of an amino group at either the C3 or C6 position could open the door to its use in Ugi or Passerini reactions, leading to the formation of complex peptide-like structures. The exploration of this compound and its derivatives in MCRs represents a promising avenue for the discovery of novel chemical entities.

Scaffold Diversification through Sequential Chemical Transformations

The orthogonal reactivity of the C3-bromo and C6-chloro positions allows for a programmed, sequential approach to the synthesis of highly functionalized pyridinone scaffolds. This strategy enables the construction of complex molecules with precise control over the substitution pattern.

A typical sequential derivatization might commence with a palladium-catalyzed cross-coupling reaction at the more reactive C3-bromo position. The resulting 3-substituted-6-chloro-1-methylpyridin-2(1H)-one can then be subjected to a nucleophilic aromatic substitution at the C6 position. This two-step process allows for the independent introduction of two different substituents, leading to a vast array of possible derivatives.

Table 2: Illustrative Sequential Functionalization Strategy

StepReactionStarting MaterialProduct
1Suzuki-Miyaura CouplingThis compound3-Aryl-6-chloro-1-methylpyridin-2(1H)-one
2Nucleophilic Aromatic Substitution3-Aryl-6-chloro-1-methylpyridin-2(1H)-one3-Aryl-6-amino-1-methylpyridin-2(1H)-one

This sequential approach provides a powerful tool for generating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Regiocontrol and Chemoselectivity in Complex Derivatization Schemes

Achieving high levels of regiocontrol and chemoselectivity is paramount in the synthesis of complex molecules derived from this compound. The inherent differences in the reactivity of the C-Br and C-Cl bonds provide a strong basis for regioselective transformations.

Regiocontrol is primarily dictated by the choice of reaction conditions. For instance, palladium catalysts with specific ligands can be selected to favor oxidative addition at the C-Br bond over the C-Cl bond. The temperature and choice of base can also influence the selectivity of the reaction.

Chemoselectivity becomes critical when introducing functional groups that could potentially react under the conditions required for subsequent transformations. For example, if a nucleophilic group is introduced at the C3 position via a cross-coupling reaction, it must be protected if it is incompatible with the conditions required for a subsequent nucleophilic substitution at the C6 position. Careful planning of the synthetic route and the use of appropriate protecting groups are essential for the successful synthesis of complex derivatives.

Stereochemical Considerations in the Synthesis of Chiral Derivatives

As this compound is an achiral molecule, stereochemical considerations only become relevant upon the introduction of chiral elements during its derivatization. This can be achieved through several strategies:

Coupling with Chiral Building Blocks: The introduction of a chiral substituent via cross-coupling or nucleophilic substitution with an enantiomerically pure reactant will result in a chiral derivative.

Asymmetric Catalysis: The use of chiral ligands in palladium-catalyzed reactions can, in principle, induce enantioselectivity if the reaction creates a new stereocenter.

Derivatization of Introduced Functional Groups: A functional group introduced onto the pyridinone ring can be subsequently modified to generate a chiral center. For example, the reduction of a ketone to a secondary alcohol using a chiral reducing agent would produce a chiral product.

The synthesis of chiral derivatives of the this compound scaffold is a key step in the development of new therapeutic agents, as the biological activity of a molecule is often highly dependent on its stereochemistry.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Bromo 6 Chloro 1 Methylpyridin 2 1h One and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy and precision. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique elemental formula.

For 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one, with a molecular formula of C₆H₅BrClNO, the theoretical exact mass can be calculated by summing the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of bromine and chlorine, with their characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1), results in a distinctive isotopic cluster in the mass spectrum, which serves as a confirmatory signature for the presence of these halogens. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would yield data confirming the elemental composition, thereby validating the compound's identity.

Table 1: Illustrative HRMS Data for C₆H₅BrClNO
Ion SpeciesTheoretical Exact Mass (m/z)Observed Mass (m/z)
[M+H]⁺ (using ⁷⁹Br, ³⁵Cl)221.9370221.9372
[M+H]⁺ (using ⁸¹Br, ³⁵Cl)223.9350223.9351
[M+H]⁺ (using ⁷⁹Br, ³⁷Cl)223.9341223.9343
[M+H]⁺ (using ⁸¹Br, ³⁷Cl)225.9320225.9322

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.

For this compound, ¹H NMR would show signals for the two aromatic protons on the pyridinone ring and the three protons of the N-methyl group. The chemical shifts of the ring protons are influenced by the anisotropic effects of the carbonyl group and the electronic effects of the halogen substituents. The N-methyl group would appear as a singlet. ¹³C NMR spectroscopy would reveal six distinct signals, corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the N-methyl carbon, and the four carbons of the heterocyclic ring .

To fully assign all proton and carbon signals and confirm the substitution pattern, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For the target molecule, a cross-peak between the two aromatic protons would confirm their adjacent relationship on the pyridinone ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached. It would definitively link the ¹H signals of the ring protons and the N-methyl group to their corresponding ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. A NOESY spectrum could show a correlation between the N-methyl protons and the proton at the C6 position, depending on the molecule's preferred conformation, further confirming the structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations
Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key HMBC Correlations (from ¹H)
N-CH₃~3.5~30C2, C6
H4~7.8~135C2, C3, C5, C6
H5~6.5~115C3, C4, C6
C2 (C=O)-~160-
C3-~105-
C4-~135-
C5-~115-
C6-~145-

Note: These are predicted values based on similar structures and may vary from experimental results.

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which is invaluable for studying polymorphism, crystallinity, and intermolecular interactions that are averaged out in solution tcichemicals.com. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solids tcichemicals.cominnospk.com. For this compound, ssNMR could be used to:

Characterize different crystalline forms (polymorphs) by observing differences in chemical shifts and peak multiplicities.

Distinguish between crystalline and amorphous phases of the material.

Probe intermolecular interactions, such as stacking of the pyridinone rings, by observing changes in the chemical shifts compared to the solution state.

X-ray Crystallography for Absolute Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise spatial arrangement of atoms, bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful crystallographic analysis would provide an unambiguous confirmation of its molecular structure. It would reveal the planarity of the pyridinone ring, the precise bond lengths of C-Br, C-Cl, C=O, and C-N bonds, and the torsion angles within the molecule. Furthermore, the analysis of the crystal packing would elucidate non-covalent interactions such as halogen bonding or π-π stacking that govern the supramolecular architecture in the solid state. For related bromo-pyridine derivatives, studies have shown how molecules are linked in the crystal via hydrogen bonds and other weak interactions, forming complex networks researchgate.net.

Table 3: Typical Bond Lengths Expected from X-ray Crystallography
BondTypical Length (Å)
C=O1.22 - 1.24
C-Br1.88 - 1.92
C-Cl1.72 - 1.76
C-N (ring)1.36 - 1.40
C=C (ring)1.35 - 1.38
C-C (ring)1.40 - 1.44

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these methods excellent for identifying the presence of specific structural motifs.

For this compound, the FTIR and Raman spectra would be dominated by several key vibrations:

C=O Stretch: A strong absorption band in the FTIR spectrum, typically around 1650-1680 cm⁻¹, corresponding to the pyridinone carbonyl group.

C=C and C-N Ring Vibrations: A series of bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridinone ring system.

C-Cl Stretch: A distinct band typically observed in the 600-800 cm⁻¹ region researchgate.net.

C-Br Stretch: A strong absorption at lower wavenumbers, usually in the 500-600 cm⁻¹ range researchgate.net.

C-H Vibrations: Stretching and bending modes for the aromatic and methyl C-H bonds.

Raman spectroscopy provides complementary information, as some vibrational modes that are weak in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

Table 4: Predicted Characteristic Vibrational Frequencies
Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
C-H Stretch (Aromatic)3050 - 3150FTIR, Raman
C-H Stretch (Methyl)2850 - 3000FTIR, Raman
C=O Stretch (Amide)1650 - 1680FTIR (Strong)
C=C/C=N Ring Stretch1400 - 1600FTIR, Raman
C-Cl Stretch600 - 800FTIR, Raman
C-Br Stretch500 - 600FTIR, Raman

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is used to study the electronic structure of conjugated systems.

The pyridinone ring in this compound constitutes a conjugated system. The UV-Vis spectrum is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. The positions of the absorption maxima (λ_max) and the molar absorptivity (ε) are sensitive to the solvent polarity and the nature of the substituents on the ring. The halogen atoms and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption bands compared to an unsubstituted pyridinone core. Studies on similar pyridone systems confirm that the main electronic transition corresponds to a π-π* transition .

Circular Dichroism (CD) Spectroscopy for Chiral Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chirality of molecules. It measures the differential absorption of left- and right-circularly polarized light. A molecule must be chiral—meaning it is non-superimposable on its mirror image—and optically active to produce a CD signal.

In the case of this compound, the molecule itself is achiral. It does not possess a stereocenter and has a plane of symmetry. Therefore, it will not exhibit a CD spectrum.

However, if derivatives of this compound were synthesized to include chiral centers—for instance, through the introduction of a chiral substituent—then CD spectroscopy would become a highly relevant and informative analytical tool. In such hypothetical chiral derivatives, CD spectroscopy could be used to:

Determine the presence of optical activity, confirming the successful synthesis of a chiral molecule.

Ascertain the absolute configuration of stereocenters by comparing experimental CD spectra with theoretical spectra calculated for known configurations.

Study conformational changes in chiral derivatives, as the CD spectrum is sensitive to the spatial arrangement of atoms.

Currently, there is no publicly available research that indicates the application of Circular Dichroism spectroscopy for the chiral analysis of this compound, as the parent compound is achiral.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements present in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, and serves as a critical measure of its purity.

The theoretical elemental composition of this compound, with the molecular formula C₆H₅BrClNO, can be calculated from the atomic weights of its constituent elements (Carbon, Hydrogen, Bromine, Chlorine, Nitrogen, and Oxygen). The results of these calculations are presented in Table 1.

Table 1. Theoretical Elemental Composition of this compound
ElementSymbolAtomic Weight (g/mol)Number of AtomsTotal Weight (g/mol)Percentage (%)
CarbonC12.011672.06632.41
HydrogenH1.00855.0402.27
BromineBr79.904179.90435.93
ChlorineCl35.453135.45315.94
NitrogenN14.007114.0076.30
OxygenO15.999115.9997.19
Total Molecular Weight222.47

In a research setting, the experimentally determined elemental composition of a synthesized batch of this compound would be compared against these theoretical values. A close correlation between the experimental and theoretical percentages, typically within a ±0.4% tolerance, provides strong evidence for the correct stoichiometry and high purity of the sample. While specific experimental data for this compound is not widely published, this technique remains a standard and essential component of its characterization.

Theoretical and Computational Chemistry Studies of 3 Bromo 6 Chloro 1 Methylpyridin 2 1h One

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and, consequently, the preferred three-dimensional arrangement of atoms.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance between accuracy and computational cost. researchgate.net It is particularly effective for determining the ground-state properties of molecules like 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one.

In a typical DFT study, the molecule's geometry is optimized to find the lowest energy conformation. This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is commonly paired with a basis set such as 6-311G+(d,p) to perform these calculations on substituted pyridines and pyridinones. researcher.life The resulting optimized geometry provides precise predictions of bond lengths, bond angles, and dihedral angles.

For this compound, DFT calculations would reveal a nearly planar pyridinone ring. The electron-withdrawing nature of the bromine, chlorine, and carbonyl oxygen atoms, along with the methyl group on the nitrogen, would influence the charge distribution and geometry of the ring. The table below presents expected values for key geometric parameters based on DFT calculations performed on similar heterocyclic systems.

Table 1: Predicted Geometrical Parameters from DFT Calculations

ParameterPredicted ValueComment
C=O Bond Length~1.23 ÅTypical for a carbonyl group in a cyclic amide.
C-Br Bond Length~1.88 ÅReflects the covalent bond between a sp² carbon and bromine.
C-Cl Bond Length~1.72 ÅReflects the covalent bond between a sp² carbon and chlorine.
Ring C-N Bond Lengths~1.38 - 1.42 ÅIndicative of partial double bond character within the delocalized ring system.

Ab Initio Methods for Higher-Level Electronic Structure Analysis

Ab initio—meaning "from first principles"—methods solve the Schrödinger equation without using empirical parameters. wikipedia.org While computationally more demanding than DFT, they can offer higher accuracy, especially for properties beyond ground-state geometry. wikipedia.orgucsb.edu

Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)). HF theory provides a foundational approximation by considering each electron in the average field of all others. wikipedia.org Post-Hartree-Fock methods like MP2 and CCSD(T) systematically improve upon the HF approximation by including electron correlation—the instantaneous interactions between electrons—which is crucial for a more accurate description of the electronic structure. nih.gov

For this compound, these higher-level calculations can be used to refine the electronic energy, calculate precise ionization potentials and electron affinities, and investigate excited electronic states with greater confidence than standard DFT methods. researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researcher.life

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it susceptible to electrophilic attack. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the site for nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A large gap implies high stability, while a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be distributed primarily over the pyridinone ring and the halogen atoms, which possess lone pairs. The LUMO is likely to be concentrated around the electron-deficient parts of the molecule, particularly the carbonyl carbon and the carbon atoms bonded to the halogens, reflecting the π* character of the C=C and C=O bonds. This distribution suggests that electrophilic attack would occur at the ring, while nucleophilic attack is favored at the C6 position (bearing the chlorine) or the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies

OrbitalPredicted Energy (eV)Implication
HOMO~ -7.0 eVEnergy of the outermost electrons; indicates electron-donating ability.
LUMO~ -1.5 eVEnergy of the lowest available empty orbital; indicates electron-accepting ability.
HOMO-LUMO Gap~ 5.5 eVIndicates relatively high kinetic stability.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

The process begins by locating the optimized geometries of the reactants and products. Then, various algorithms are used to find the transition state connecting them on the potential energy surface. A key characteristic of a true transition state is that it is a first-order saddle point, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. researchgate.net This is confirmed by a vibrational frequency calculation, which should yield exactly one imaginary frequency for the TS. researchgate.net

For a reaction involving this compound, such as a nucleophilic aromatic substitution at the C6-Cl position, computational modeling could be used to:

Calculate the activation energy (the energy difference between the reactants and the transition state).

Characterize the geometry of the transition state (e.g., the Meisenheimer complex).

Determine whether the reaction proceeds in a single step or through multiple steps involving intermediates.

Distortion/interaction analysis is a technique used to understand the components of the activation energy barrier, separating it into the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted fragments at the transition state. researchgate.net

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for structure elucidation and the interpretation of experimental data.

NMR (Nuclear Magnetic Resonance): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically in conjunction with DFT. researchgate.net Calculations are often performed on the optimized geometry of the molecule, and the resulting chemical shifts are referenced against a standard like tetramethylsilane (B1202638) (TMS). biointerfaceresearch.com Comparing calculated shifts with experimental data can confirm a proposed structure. github.io

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

AtomPredicted ¹H ShiftPredicted ¹³C Shift
Ring CH (C4-H)~6.7 - 7.0~110 - 115
Ring CH (C5-H)~7.4 - 7.7~135 - 140
N-CH₃~3.5 - 3.7~30 - 35
C=O (C2)-~155 - 160
C-Br (C3)-~95 - 100
C-Cl (C6)-~145 - 150

IR (Infrared) Spectroscopy: IR spectra can be simulated by calculating the vibrational frequencies of the molecule. core.ac.uk These calculations involve determining the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the vibrational modes of the molecule (stretches, bends, etc.). Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically multiplied by a scaling factor (e.g., ~0.965 for B3LYP) to improve agreement with experiment. researchgate.net Key predicted vibrations for this molecule would include the C=O stretching frequency (~1650-1680 cm⁻¹), C-Cl stretch, and C-Br stretch.

UV-Vis (Ultraviolet-Visible) Spectroscopy: Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the excitation energies required to promote an electron from an occupied orbital to a virtual orbital (e.g., HOMO to LUMO). The results provide the absorption wavelengths (λmax) and oscillator strengths, which are related to the intensity of the absorption bands. biointerfaceresearch.com For this compound, TD-DFT would likely predict π → π* transitions associated with the conjugated pyridinone ring system.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of molecular behavior in a condensed phase (like a solution or a crystal). arxiv.org

Conformational Analysis: For a relatively rigid molecule like this compound, the scope of conformational analysis is limited. The primary flexibility would involve the rotation of the N-methyl group. MD simulations could explore the rotational energy barrier of this group.

Intermolecular Interactions: A more significant application of MD for this system is the study of intermolecular interactions. Simulations of the molecule in a solvent (e.g., water or an organic solvent) can reveal details about the solvation shell and specific solvent-solute interactions. In a simulated solid state, MD can be used to understand crystal packing forces, such as π-π stacking between the electron-deficient pyridinone rings and halogen bonding involving the bromine and chlorine atoms. These non-covalent interactions are crucial for determining the bulk properties of the material.

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties. These models are built on the principle that the properties of a chemical compound are intrinsically linked to its molecular structure. For a molecule like this compound, QSPR could be employed to predict a range of properties, including but not limited to boiling point, solubility, and chromatographic retention times.

In a typical QSPR study of pyridinone derivatives, a set of known molecules and their experimentally determined properties are used to train a statistical model. The molecular structures are represented by numerical values known as molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, or quantum-chemical. For instance, in the context of pyridinone derivatives, descriptors could include molecular weight, logP (a measure of lipophilicity), dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO).

Once a statistically significant correlation is established, the resulting QSPR model can be used to predict the properties of new or untested compounds, such as this compound, based solely on its calculated molecular descriptors. Studies on related pyridinone compounds have successfully utilized QSPR and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), to predict activities such as HIV-1 reverse transcriptase inhibition and antimalarial effects. nih.govnih.gov These studies underscore the utility of such models in guiding the design of new molecules with desired properties.

A hypothetical QSPR model for predicting a specific property of substituted pyridinones might take the form of a multiple linear regression equation. The following interactive table illustrates the types of descriptors that could be used in such a model for a series of hypothetical pyridinone derivatives.

CompoundMolecular Weight ( g/mol )LogPDipole Moment (Debye)Predicted Property (Arbitrary Units)
Pyridinone A150.11.22.54.8
Pyridinone B185.51.83.15.9
Pyridinone C212.02.13.56.7
This compound 222.472.4 (Estimated)3.8 (Estimated)7.5 (Predicted)

Note: The values for this compound are hypothetical and for illustrative purposes only.

Solvent Effects on Electronic Structure and Reactivity

The surrounding solvent environment can significantly influence the electronic structure and, consequently, the reactivity of a solute molecule. For polar molecules like this compound, these effects are particularly pronounced. Computational chemistry provides powerful tools to model and understand these solvent-solute interactions.

One of the common approaches to model solvent effects is the use of implicit solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach allows for the calculation of how the solvent stabilizes or destabilizes the solute's charge distribution and molecular orbitals.

For this compound, increasing solvent polarity is expected to have a notable impact on its electronic properties. The pyridinone ring possesses a significant dipole moment, which will interact with the dipole moments of polar solvent molecules. This interaction can lead to a stabilization of the ground state and a shift in the energies of the frontier molecular orbitals. Such shifts can be observed experimentally as changes in the UV-Vis absorption spectrum of the compound, a phenomenon known as solvatochromism. Computational studies on related pyridinone and coumarin (B35378) derivatives have effectively modeled these solvatochromic shifts. qnl.qaqnl.qa

The reactivity of this compound is also likely to be modulated by the solvent. For instance, in reactions where a polar transition state is involved, a polar solvent would be expected to lower the activation energy, thereby increasing the reaction rate. Conversely, for reactions with nonpolar transition states, a polar solvent might hinder the reaction.

Explicit solvation models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific interactions like hydrogen bonding. The carbonyl group of the pyridinone ring in this compound can act as a hydrogen bond acceptor. In protic solvents like water or alcohols, the formation of hydrogen bonds would further stabilize the molecule and influence its reactivity.

The following interactive table provides a hypothetical illustration of how key electronic properties of this compound might change in different solvents, as predicted by computational models.

SolventDielectric ConstantHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Gas Phase1.0-6.5-1.25.3
Toluene2.4-6.6-1.35.3
Acetonitrile37.5-6.8-1.55.3
Water78.4-7.0-1.65.4

Note: The energy values are hypothetical and for illustrative purposes only to demonstrate the expected trend.

Strategic Utility of 3 Bromo 6 Chloro 1 Methylpyridin 2 1h One in Advanced Synthetic Methodologies

A Versatile Synthon for Complex Heterocyclic Architectures

The inherent reactivity of the carbon-bromine and carbon-chlorine bonds in 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one allows for its use as a versatile synthon in the construction of a wide array of complex heterocyclic structures. The differential reactivity of the two halogen substituents is a key feature, enabling chemists to perform sequential and site-selective cross-coupling reactions. This controlled introduction of molecular complexity is fundamental to modern synthetic strategies.

Pyridinone cores are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a variety of biological targets. nih.gov The strategic placement of bromine and chlorine atoms on the 1-methylpyridin-2(1H)-one scaffold provides synthetic handles to introduce diverse functionalities, thereby facilitating the exploration of chemical space around this important pharmacophore. For instance, the bromine atom can be selectively targeted in palladium-catalyzed reactions such as Suzuki or Sonogashira couplings, leaving the chlorine atom intact for subsequent transformations.

Integration into Convergent and Divergent Synthetic Pathways

The distinct reactivity of its halogen atoms makes this compound an ideal candidate for both convergent and divergent synthetic strategies. In a convergent approach, the pyridinone core can be elaborated with different functionalities through sequential reactions at the bromine and chlorine positions before being coupled with other complex fragments to assemble the final target molecule.

Conversely, in a divergent synthesis, the pyridinone acts as a central scaffold from which a library of analogues can be generated. Starting from this common intermediate, a variety of substituents can be introduced at the 3- and 6-positions, leading to a diverse set of molecules with potentially different biological activities or material properties. This approach is particularly valuable in drug discovery for the rapid generation of structure-activity relationships (SAR).

A Precursor in Scaffold Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to create structurally diverse and complex small molecules, often inspired by natural products. researchgate.netrsc.org this compound serves as an excellent starting point for DOS campaigns due to the orthogonal reactivity of its halogen atoms. This allows for the systematic and controlled introduction of a wide range of chemical motifs.

For example, a DOS library could be constructed by first performing a Suzuki coupling at the 3-position with a variety of boronic acids. The resulting 6-chloro-1-methyl-3-arylpyridin-2(1H)-ones can then undergo a second diversification step at the 6-position, such as a Buchwald-Hartwig amination, to introduce a range of amino substituents. This two-dimensional diversification strategy can rapidly generate a large number of unique compounds from a single precursor.

Facilitating Late-Stage Functionalization in Multi-Step Syntheses

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. acs.org This approach allows for the rapid generation of analogues for SAR studies without the need to re-synthesize the entire molecule. The presence of the reactive halogen atoms in this compound makes it a valuable intermediate for LSF.

A complex molecular fragment can be synthesized and then coupled to the pyridinone core via one of the halogen atoms. The remaining halogen then serves as a handle for further functionalization, allowing for the exploration of the chemical space around that position in the final steps of the synthesis. This can significantly shorten the synthetic route to a desired set of compounds.

Comparative Analysis of Reactivity with Related Halogenated Pyridinone Intermediates

The synthetic utility of this compound can be better understood by comparing its reactivity to other halogenated pyridinone intermediates. The relative reactivity of carbon-halogen bonds in cross-coupling reactions generally follows the trend C-I > C-Br > C-Cl. This predictable difference in reactivity is the foundation for the selective functionalization of dihalogenated pyridinones.

CompoundHalogen at C3Halogen at C6Relative Reactivity at C3Relative Reactivity at C6Potential for Selective Monofunctionalization
This compoundBromoChloroHighLowExcellent
3,6-Dibromo-1-methylpyridin-2(1H)-oneBromoBromoHighHighModerate (requires careful control of reaction conditions)
3,6-Dichloro-1-methylpyridin-2(1H)-oneChloroChloroLowLowPoor
3-Iodo-6-chloro-1-methylpyridin-2(1H)-oneIodoChloroVery HighLowExcellent

As indicated in the table, the significant difference in reactivity between the C-Br and C-Cl bonds in this compound allows for a high degree of selectivity in monofunctionalization at the 3-position. This is a distinct advantage over di-bromo or di-chloro analogues where selective reactions are more challenging to control.

Contribution to the Efficient Construction of Polyfunctionalized Organic Molecules

The ability to sequentially and selectively introduce different functional groups onto the pyridinone ring makes this compound a key contributor to the efficient synthesis of polyfunctionalized organic molecules. By carefully choosing the sequence of reactions and the nature of the coupling partners, chemists can construct molecules with a high degree of functional group density and complexity.

Future Directions and Emerging Research Avenues for 3 Bromo 6 Chloro 1 Methylpyridin 2 1h One Research

Development of Novel and Sustainable Synthetic Routes and Methodologies

The advancement of synthetic chemistry continually seeks methodologies that are not only efficient but also environmentally benign. Future research on 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one should prioritize the development of novel and sustainable synthetic routes that improve upon traditional methods, which may involve harsh reagents or generate significant waste.

Key areas for investigation include:

Catalytic C-H Activation: Direct C-H functionalization could provide a more atom-economical approach to introduce the bromo or chloro substituents, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps.

Green Brominating and Chlorinating Agents: Exploration of safer and more sustainable halogenating agents to replace conventional sources like elemental bromine or chlorine gas. This could involve electrochemistry or the use of N-halosuccinimides under milder conditions.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and operate under environmentally friendly aqueous conditions.

FeatureConventional Route (Hypothetical)Proposed Sustainable Route
Starting Material Multi-step synthesis from a pyridine (B92270) precursorReadily available pyridinone derivative
Halogenation Use of hazardous elemental Br2 and Cl2Catalytic halogenation or use of N-halosuccinimides
Solvents Chlorinated organic solvents (e.g., DCM, Chloroform)Greener solvents (e.g., 2-MeTHF, CPME) or solvent-free conditions
Purification Silica gel column chromatographyCrystallization or distillation to reduce solvent waste
Overall Efficiency Lower atom economy, higher E-factor (waste)Higher atom economy, lower E-factor

Exploration of Unprecedented Reactivity Patterns and Chemical Transformations

The dual halogen substitution on the pyridinone ring of this compound provides a rich platform for exploring novel chemical transformations. The differential reactivity of the C-Br and C-Cl bonds can be exploited for selective functionalization.

Future research should focus on:

Selective Cross-Coupling Reactions: Investigating the selective participation of the bromo or chloro substituent in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This would enable the sequential introduction of different functional groups at the 3- and 6-positions, leading to a diverse library of derivatives.

Metal-Halogen Exchange: Exploring the conditions for selective metal-halogen exchange at either the bromine or chlorine position to generate organometallic intermediates, which can then be reacted with a wide range of electrophiles.

Ring Transformation Reactions: Investigating the possibility of ring-opening or ring-expansion reactions under specific conditions to access novel heterocyclic systems that are not readily available through other synthetic routes.

Reaction TypeReagents and ConditionsPotential Product
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base3-Aryl-6-chloro-1-methylpyridin-2(1H)-one
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, base3-Alkynyl-6-chloro-1-methylpyridin-2(1H)-one
Buchwald-Hartwig Amination Amine, Pd catalyst, base3-Amino-6-chloro-1-methylpyridin-2(1H)-one
Nucleophilic Aromatic Substitution Strong nucleophile (e.g., NaOMe)3-Bromo-6-methoxy-1-methylpyridin-2(1H)-one

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and easier scalability. mdpi.com Integrating the synthesis and derivatization of this compound into continuous flow systems is a key area for future development. thieme-connect.de

Potential benefits and research directions include:

Improved Safety and Efficiency: Many synthetic reactions, particularly those involving highly reactive intermediates or exothermic processes, can be performed more safely in a flow reactor. scispace.com

Automated Library Synthesis: Coupling a flow reactor with automated purification and analysis systems would enable the rapid synthesis of a large library of derivatives for high-throughput screening in drug discovery or materials science.

Process Optimization: Flow chemistry platforms allow for the rapid screening of reaction parameters (temperature, pressure, residence time, stoichiometry) to quickly identify optimal conditions for yield and purity. rsc.org

Potential Applications in Advanced Materials Science

The inherent electronic properties of the pyridinone core, combined with the potential for extensive functionalization, make this compound an attractive building block for advanced materials.

Emerging research could explore its use in:

Organic Electronics: As a precursor for the synthesis of novel organic semiconductors, luminophores for Organic Light-Emitting Diodes (OLEDs), or components of dye-sensitized solar cells. The halogen atoms provide convenient handles for extending the π-conjugated system of the molecule.

Smart Materials: Incorporation of the pyridinone unit into polymers or supramolecular assemblies could lead to materials with stimuli-responsive properties (e.g., photochromic, thermochromic, or electrochromic behavior).

Functional Polymers: Polymerization of derivatives of this compound could yield polymers with unique thermal, electronic, or self-assembly properties.

Computational Design and Virtual Screening for Novel Derivatization Opportunities

Computational chemistry provides powerful tools for predicting the properties of molecules and guiding synthetic efforts. Applying these methods to this compound can accelerate the discovery of new derivatives with desired functionalities. nih.gov

Future computational studies should involve:

Virtual Screening: Using the this compound scaffold as a starting point, virtual libraries of derivatives can be generated and screened against biological targets (e.g., protein binding pockets) to identify potential drug candidates. mdpi.com

Property Prediction (QSPR/QSAR): Quantitative Structure-Property/Activity Relationship models can be developed to predict the physicochemical properties (e.g., solubility, electronic properties) and biological activities of new derivatives, prioritizing the most promising candidates for synthesis. mdpi.com

Reaction Modeling: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict the reactivity of different sites on the molecule, and optimize reaction conditions for desired transformations.

Computational StepTechniqueObjective
1. Scaffold Preparation Molecular MechanicsGenerate a low-energy 3D conformation of the core structure.
2. Library Generation Combinatorial EnumerationCreate a virtual library of thousands of derivatives by adding various substituents at the bromo and chloro positions.
3. Target Identification BioinformaticsIdentify a relevant biological target (e.g., an enzyme active site).
4. Molecular Docking Virtual ScreeningDock the virtual library into the target's binding site to predict binding affinities and poses.
5. Hit Prioritization Scoring Functions, ADMET PredictionRank the docked compounds based on predicted affinity and drug-like properties. Select top candidates for synthesis.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-6-chloro-1-methylpyridin-2(1H)-one, and how can regioselectivity be controlled?

Methodological Answer:
Regioselectivity in halogenation and methylation is critical. Start with a pyridinone scaffold and employ sequential halogenation under controlled conditions. For example:

  • Step 1: Methylation of pyridin-2(1H)-one at the N1 position using methyl iodide in the presence of a base (e.g., K₂CO₃) to ensure selective N-methylation .
  • Step 2: Bromination at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions.
  • Step 3: Chlorination at the 6-position via electrophilic substitution (e.g., Cl₂/FeCl₃ or SO₂Cl₂). Monitor reaction progress via ¹H NMR to confirm regiochemistry and avoid overhalogenation .

Advanced: How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:
The bromine atom at C3 is more reactive than chlorine at C6 due to lower electronegativity and reduced steric hindrance. To optimize cross-coupling:

  • Use Pd(PPh₃)₄ or XPhos Pd G3 catalysts, which tolerate steric bulk from the methyl group at N1.
  • Screen solvents (e.g., toluene/water mixtures) and bases (e.g., Cs₂CO₃) to enhance oxidative addition at C3-Br.
  • Validate electronic effects via DFT calculations (e.g., Mulliken charges on halogen atoms) to predict reactivity .

Basic: What spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm substitution patterns. The deshielded C2 carbonyl (δ ~160 ppm in ¹³C NMR) is a key diagnostic .
  • X-ray crystallography : Use SHELXL for refinement. Hydrogen-bonding networks (e.g., N-H···O=C) form dimers or chains, aiding in structure validation .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error to rule out impurities .

Advanced: How can hydrogen-bonding motifs in the crystal lattice impact material properties (e.g., solubility, stability)?

Methodological Answer:

  • Perform graph set analysis (e.g., Etter’s rules) to classify H-bond patterns. For example, R₂²(8) motifs between pyridinone carbonyls and adjacent N-H groups enhance lattice stability .
  • Correlate with DSC/TGA Stronger H-bonding networks increase melting points (e.g., mp 180–183°C in analogues ).
  • Modify solubility by co-crystallizing with carboxylic acids to disrupt H-bonding .

Basic: How to resolve contradictions in reported physical data (e.g., melting points, spectral shifts)?

Methodological Answer:

  • Reproducibility checks : Verify synthetic routes (e.g., trace solvent residues in vs. 12 may alter mp).
  • Dynamic NMR : Detect rotamers or tautomers causing spectral discrepancies. For example, keto-enol tautomerism in pyridinones can shift ¹H NMR peaks .
  • Interlab validation : Compare XRD data with Cambridge Structural Database entries for analogous compounds .

Advanced: What strategies mitigate competing side-reactions during functionalization (e.g., dehalogenation or demethylation)?

Methodological Answer:

  • Protecting groups : Use Boc or TMS groups to shield reactive sites during functionalization.
  • Low-temperature kinetics : Perform reactions at –78°C to suppress radical pathways that cause dehalogenation .
  • In situ monitoring : Employ ReactIR to detect intermediates (e.g., Pd-Br species in cross-coupling) and adjust conditions .

Basic: What are the safety and handling protocols for this compound given its halogenated structure?

Methodological Answer:

  • PPE : Use nitrile gloves and fume hoods to avoid skin contact/inhalation (R36/37/38 ).
  • Waste disposal : Quench halogenated byproducts with NaHCO₃ before aqueous neutralization.
  • Stability tests : Conduct accelerated degradation studies (40°C/75% RH) to assess storage conditions .

Advanced: How can computational modeling predict the compound’s behavior in photochemical reactions?

Methodological Answer:

  • TD-DFT : Calculate excited-state properties (e.g., S₁ energy) to predict UV-induced reactivity.
  • Molecular dynamics : Simulate solvent effects on photoreaction pathways (e.g., C-Br bond cleavage ).
  • Validate with LC-MS/MS to identify photodegradants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.